Zatolmilast

Übersicht

Beschreibung

Zatolmilast ist ein Prüfpräparat, das vor allem auf sein Potenzial zur Behandlung des Fragilen-X-Syndroms untersucht wird, einer der Hauptursachen für erbliche geistige Behinderung und Autismus . Es ist ein selektiver Inhibitor der Phosphodiesterase 4 Subtyp D, der eine entscheidende Rolle bei der Modulation der zyklischen Adenosinmonophosphat-Signalwege spielt .

Wissenschaftliche Forschungsanwendungen

Zatolmilast wird auf sein Potenzial zur Verbesserung der kognitiven Funktion bei Personen mit Fragilem-X-Syndrom untersucht . Es hat sich in klinischen Studien als vielversprechend erwiesen, die Gedächtnisbildung, den Wortschatz und die Lesefähigkeiten zu verbessern .

Wirkmechanismus

This compound wirkt durch Modulation des Signalmoleküls zyklisches Adenosinmonophosphat, das die Reifung neuronaler Verbindungen fördert, die bei Personen mit Fragilem-X-Syndrom beeinträchtigt sind . Durch die Inhibition der Phosphodiesterase 4 Subtyp D erhöht this compound den zyklischen Adenosinmonophosphat-Spiegel, was zu einer verbesserten neuronalen Kommunikation und kognitiven Funktion führt .

Wirkmechanismus

Target of Action

Zatolmilast primarily targets Phosphodiesterase 4D (PDE4D) , a regulator of the intracellular second messenger cyclic adenosine monophosphate (cAMP) in neurons . PDE4D is highly expressed in the brain, making it a promising target for drugs designed to treat central nervous system disorders .

Mode of Action

This compound acts as a negative allosteric modulator of PDE4D . It works by modulating a signaling molecule called cyclic AMP (cAMP) . By inhibiting PDE4D, this compound increases cAMP levels, which can promote the maturation of connections between neurons .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the modulation of cAMP signaling . Elevated cAMP levels can lead to a cascade of events that promote the maturation of neuronal connections, which are often impaired in individuals with certain cognitive disorders .

Pharmacokinetics

The time-to-peak drug concentrations range from 2 to 2.3 hours, and the terminal half-lives range from 7 to 20 hours .

Result of Action

This compound’s action on cAMP modulation and PDE4D inhibition can lead to improved cognition. In a Phase 2 trial involving adult males with Fragile X syndrome, an exploratory analysis showed that this compound improved cognition, specifically in language domains including picture vocabulary and oral reading recognition .

Biochemische Analyse

Biochemical Properties

Zatolmilast is believed to work by modulating a signaling molecule called cyclic AMP (cAMP), which may promote the maturation of connections between neurons

Cellular Effects

This compound has shown potential effects on various types of cells and cellular processes. In particular, it is believed to influence cell function by modulating cAMP signaling . The specific impact of this compound on cell signaling pathways, gene expression, and cellular metabolism is still being studied.

Molecular Mechanism

The molecular mechanism of this compound involves modulation of the cAMP signaling pathway . By selectively inhibiting PDE4D, this compound may increase cAMP levels, promoting the maturation of neuronal connections

Temporal Effects in Laboratory Settings

Preliminary studies suggest that this compound may have potential cognitive benefits .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are being studied. Current research is focused on evaluating the safety and efficacy of this compound in males aged 9 to 45 years with FXS .

Metabolic Pathways

As a modulator of cAMP, this compound likely interacts with enzymes and cofactors involved in cAMP metabolism .

Transport and Distribution

Current studies are investigating how this compound is absorbed and eliminated, with preliminary findings suggesting that both this compound and similar compounds are slowly absorbed and eliminated .

Subcellular Localization

The subcellular localization of this compound and its effects on cellular activity and function are currently being studied. As a modulator of cAMP signaling, this compound likely has effects in multiple cellular compartments where cAMP signaling occurs .

Vorbereitungsmethoden

Die Syntheserouten und Reaktionsbedingungen für Zatolmilast sind nicht allgemein veröffentlicht. Es ist bekannt, dass die Verbindung von Tetra Therapeutics entdeckt wurde und derzeit von Shionogi & Co., Ltd. entwickelt wird . Industrielle Produktionsverfahren beinhalten wahrscheinlich komplexe organische Synthesetechniken, aber spezifische Details sind proprietär und nicht öffentlich zugänglich.

Analyse Chemischer Reaktionen

Zatolmilast als selektiver Inhibitor der Phosphodiesterase 4 Subtyp D unterliegt im therapeutischen Kontext keinen typischen chemischen Reaktionen wie Oxidation, Reduktion oder Substitution. Stattdessen sind seine primären Wechselwirkungen biologischer Natur und beinhalten die Modulation der zyklischen Adenosinmonophosphat-Spiegel in Zellen .

Vergleich Mit ähnlichen Verbindungen

Zatolmilast gehört zu einer neuen Klasse von selektiven Inhibitoren der Phosphodiesterase 4 Subtyp B und Subtyp D. Ähnliche Verbindungen sind Nerandomilast, Orismilast und PF-07038124 . Im Gegensatz zu diesen Verbindungen ist this compound speziell auf die kognitive Verbesserung beim Fragilen-X-Syndrom ausgerichtet, was es in seiner therapeutischen Anwendung einzigartig macht .

Eigenschaften

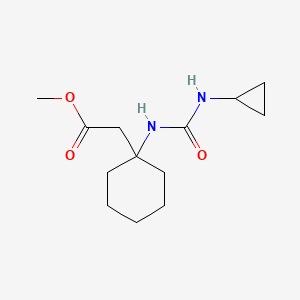

IUPAC Name |

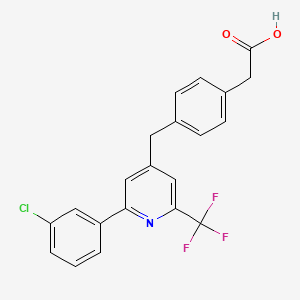

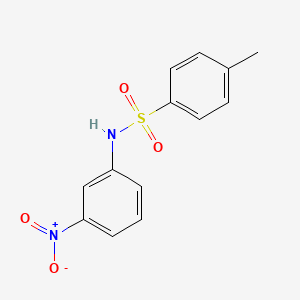

2-[4-[[2-(3-chlorophenyl)-6-(trifluoromethyl)pyridin-4-yl]methyl]phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF3NO2/c22-17-3-1-2-16(12-17)18-9-15(10-19(26-18)21(23,24)25)8-13-4-6-14(7-5-13)11-20(27)28/h1-7,9-10,12H,8,11H2,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSUMTMGJHPGFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=CC(=C2)CC3=CC=C(C=C3)CC(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1606974-33-7 | |

| Record name | Zatolmilast [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1606974337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZATOLMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G786V328X6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloroaniline](/img/structure/B3048121.png)

![3-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]-1,5-diphenylpentane-1,5-dione](/img/structure/B3048133.png)